molecular formula C4H4N4O7 B14607199 4,5-Furazandimethanol dinitrate CAS No. 57449-43-1

4,5-Furazandimethanol dinitrate

Cat. No.: B14607199
CAS No.: 57449-43-1
M. Wt: 220.10 g/mol
InChI Key: FELQBVPTAWJQAO-UHFFFAOYSA-N
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Description

4,5-Furazandimethanol dinitrate is an organic compound with the molecular formula C₄H₄N₄O₇ and a molecular weight of 220.0972 g/mol This compound is characterized by the presence of two nitrate groups attached to a furazan ring, making it a dinitrate ester

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Furazandimethanol dinitrate typically involves the nitration of 4,5-furazandimethanol. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The reaction is exothermic, and careful temperature control is essential to prevent decomposition or unwanted side reactions.

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The nitration reaction is conducted in stainless steel reactors equipped with cooling systems to maintain the desired temperature range .

Chemical Reactions Analysis

Types of Reactions: 4,5-Furazandimethanol dinitrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4,5-Furazandimethanol dinitrate has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.

    Biology: The compound’s nitrate groups make it a potential candidate for studying nitric oxide release and its biological effects.

    Medicine: Research is ongoing to explore its potential as a vasodilator due to its nitrate content.

    Industry: It is used in the production of explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 4,5-Furazandimethanol dinitrate involves the release of nitric oxide (NO) upon metabolic activation. Nitric oxide is a potent vasodilator that relaxes vascular smooth muscle cells by increasing the levels of cyclic guanosine monophosphate (cGMP). This process involves the activation of guanylate cyclase, leading to the relaxation of smooth muscle fibers and subsequent vasodilation .

Comparison with Similar Compounds

Uniqueness: 4,5-Furazandimethanol dinitrate is unique due to its furazan ring structure, which imparts distinct chemical properties compared to other nitrate esters.

Properties

CAS No.

57449-43-1

Molecular Formula

C4H4N4O7

Molecular Weight

220.10 g/mol

IUPAC Name

[4-(nitrooxymethyl)-1,2,5-oxadiazol-3-yl]methyl nitrate

InChI

InChI=1S/C4H4N4O7/c9-7(10)13-1-3-4(6-15-5-3)2-14-8(11)12/h1-2H2

InChI Key

FELQBVPTAWJQAO-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1CO[N+](=O)[O-])O[N+](=O)[O-]

Origin of Product

United States

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